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molecular formula C7H4BrF2NO2 B2827178 1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene CAS No. 112822-78-3

1-Bromo-2,4-difluoro-3-methyl-5-nitrobenzene

Cat. No. B2827178
M. Wt: 252.015
InChI Key: XYHQHSNBEJANMZ-UHFFFAOYSA-N
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Patent
US04894458

Procedure details

To a suspension of iron powder (26.6 g, 100 mesh) in water (60 ml), with vigorous stirring at 50° C., was slowly added concentrated hydrochloric acid (4 ml). After hot ethanol (120 ml) was mixed, 3-bromo-2,6-difluoro-5-nitrotoluene (40 g) was added dropwise to the suspension at 75° to 78° C. during 30 minutes. The reacting mixture was refluxed for 1 hour, insoluble materials were filtered off through Celite pad, and then the materials were washed with hot ethanol. To the filtrate and washings were added ice water (400 ml) and the resulting precipitate was recrystallized from hexane to give the title compound (18.66 g) as pale brown needles, mp 68°-68.5° C.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
26.6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C(O)C.[Br:5][C:6]1[C:7]([F:17])=[C:8]([CH3:16])[C:9]([F:15])=[C:10]([N+:12]([O-])=O)[CH:11]=1>O.[Fe]>[Br:5][C:6]1[C:7]([F:17])=[C:8]([CH3:16])[C:9]([F:15])=[C:10]([CH:11]=1)[NH2:12]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
BrC=1C(=C(C(=C(C1)[N+](=O)[O-])F)C)F
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
26.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reacting mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off through Celite pad
WASH
Type
WASH
Details
the materials were washed with hot ethanol
ADDITION
Type
ADDITION
Details
To the filtrate and washings were added ice water (400 ml)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=C(N)C1)F)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.66 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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